5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Organic Chemistry
Fused heterocyclic systems, which consist of two or more rings sharing an edge or a sequence of atoms, are cornerstones of modern organic and medicinal chemistry. These scaffolds are intricately woven into the processes of life and are fundamental components in the pharmaceutical and agrochemical industries. nih.gov It is estimated that over 90% of newly developed and marketed drugs contain heterocyclic structures. nih.gov The fusion of a heterocyclic ring with another ring system, be it carbocyclic or another heterocycle, creates a rigid molecular architecture with a specific three-dimensional shape. This defined topography is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design, primarily due to their profound and positive effect on pharmacological activity. nih.gov When fused with other rings, like the furan (B31954) ring in furo[2,3-c]pyridines, they can form what are known as "privileged scaffolds." This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for the development of novel therapeutic agents. The unique electronic properties and the capacity for diverse functionalization of these fused systems allow chemists to fine-tune their pharmacological, physicochemical, and pharmacokinetic profiles.
Overview of the Furo[2,3-c]pyridine (B168854) Scaffold Architecture and its Isomeric Forms
The furo[2,3-c]pyridine scaffold is a bicyclic heterocyclic system resulting from the fusion of a furan ring and a pyridine (B92270) ring. sigmaaldrich.comnih.gov This fusion can occur in several ways, leading to different constitutional isomers, each with distinct chemical and physical properties. The parent compound, furo[2,3-c]pyridine, consists of a furan ring fused at the [c] face of the pyridine ring, between the 3- and 4-positions.
The arrangement of the nitrogen atom of the pyridine ring relative to the furan ring's oxygen atom defines the specific isomer and significantly influences its electronic distribution and reactivity. For instance, the furo[2,3-c]pyridine system is noted for its reactivity in electrophilic substitution reactions. Other isomers, such as furo[2,3-b]pyridine (B1315467) and furo[3,2-b]pyridine (B1253681), have also been identified as privileged structures in medicinal chemistry, with applications in kinase inhibition. nih.gov The diverse reactivity and biological profiles of these isomers underscore their importance in chemical research.
Below is a table of the primary furo[2,3-c]pyridine isomers and their respective Chemical Abstracts Service (CAS) numbers.
| Isomer Name | CAS Number |
| Furo[2,3-c]pyridine | 19539-50-5 sigmaaldrich.comguidechem.com |
| Furo[3,2-c]pyridine (B1313802) | 271-92-1 guidechem.com |
| Furo[2,3-b]pyridine | 272-01-5 guidechem.com |
| Furo[3,2-b]pyridine | 272-62-8 guidechem.com |
Research Context of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine within Furo[2,3-c]pyridine Chemistry
This compound is a specific derivative of the furo[2,3-c]pyridine scaffold. Its structure is characterized by two key modifications to the parent aromatic system: the presence of a chlorine atom at the 5-position of the pyridine ring and the saturation of the C2-C3 bond in the furan ring, resulting in a 2,3-dihydrofuran (B140613) moiety.
The introduction of a chlorine atom is a common strategy in medicinal chemistry to modulate a molecule's biological properties. sci-hub.se The carbon-chlorine bond can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins through steric and electronic effects. sci-hub.se The 2,3-dihydrofuran ring, a prevalent motif in organic synthesis, introduces conformational flexibility compared to the rigid, planar furan ring. organic-chemistry.org
While specific research literature on this compound is limited, its chemical significance can be inferred from the properties of its constituent parts. It serves as a functionalized building block, combining the features of a chlorinated pyridine with a dihydrofuran ring. Research on this compound would likely focus on its synthesis and its potential as an intermediate for creating more complex molecules, leveraging the reactivity of the chloro-substituent in cross-coupling reactions or nucleophilic substitutions.
The table below summarizes the key identifiers for this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 193605-52-6 bldpharm.com |
| Molecular Formula | C₇H₆ClNO bldpharm.com |
| SMILES Code | ClC1=CC2=C(OCC2)C=N1 bldpharm.com |
Scope and Objectives of the Academic Research Outline
This article provides a focused overview of the chemical compound this compound. The primary objective is to present a scientifically accurate and structured description based on the foundational principles of heterocyclic chemistry. The scope is strictly limited to the chemical nature of the compound and its parent scaffold. The preceding sections have introduced the significance of fused heterocyclic systems, detailed the architecture of the furo[2,3-c]pyridine core and its isomers, and placed this compound within this chemical context. The content adheres to an academic standard, focusing on structural features and research relevance while excluding pharmacological or safety data.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydrofuro[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMFHQIRBHNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2,3 Dihydrofuro 2,3 C Pyridine and Analogous Dihydrofuro 2,3 C Pyridine Systems
Foundational Synthetic Approaches to Furo[2,3-c]pyridines
The synthesis of the furo[2,3-c]pyridine (B168854) heterocyclic system can be broadly categorized into two primary strategies: constructing the furan (B31954) ring onto an existing pyridine (B92270) core or, conversely, forming the pyridine ring onto a furan precursor.
Strategies Involving the Construction of the Furan Moiety onto a Pre-formed Pyridine Ring
A prevalent strategy for synthesizing furopyridines involves the annulation of a furan ring onto a suitably functionalized pyridine derivative. This approach leverages the well-established chemistry of pyridines. One common method is the tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. For the related furo[2,3-b]pyridine (B1315467) isomer, a synthesis starting from 2,5-dichloronicotinic acid has been demonstrated. nih.gov In this process, the alkoxide of an ethyl 2-hydroxyacetate displaces the chloro group at the 2-position, followed by an intramolecular cyclization to form the fused furan ring. nih.gov This principle can be adapted for the furo[2,3-c]pyridine system by starting with an appropriately substituted 3,4-disubstituted pyridine.
Another powerful technique involves transition-metal-catalyzed reactions. A cascade process beginning with 4-hydroxy-3-iodopyridine has been used to create the furo[3,2-c]pyridine (B1313802) isomer. semanticscholar.org This reaction sequence involves a Sonogashira coupling with a terminal alkyne, which is immediately followed by a 5-endo-dig cyclization where the pyridinol oxygen attacks the newly introduced alkyne moiety to close the furan ring. semanticscholar.org
Other established methods include:
Intramolecular Cyclization: A synthesis of the furo[2,3-c]pyridine ring system has been achieved starting from N-benzenesulfonylpiperidin-4-one, which undergoes a series of transformations including Wittig olefination and an intramolecular cyclization to build the furan ring. researchgate.net
Electrophilic Cyclization: The electrophilic cyclization of o-alkynylpyridines provides a direct route to 2,3-disubstituted furopyridines, further illustrating the versatility of using functionalized pyridine precursors. acs.org
Strategies Involving the Construction of the Pyridine Moiety onto a Pre-formed Furan Ring
An alternative approach involves starting with a furan derivative and constructing the pyridine ring onto it. This method is particularly useful when the desired substitution pattern on the furan ring is more easily accessible.
The Pictet-Spengler reaction offers a classic example of this strategy. A synthesis for tetrahydrofuro[3,2-c]pyridines was developed using 2-(5-methylfuran-2-yl)ethanamine, which is condensed with various aromatic aldehydes. beilstein-journals.org The subsequent acid-catalyzed cyclization forms the piperidine (B6355638) ring fused to the furan, which can be aromatized if desired. beilstein-journals.org
Diels-Alder reactions also provide a pathway to the pyridine ring. An intramolecular inverse-electron-demand Diels-Alder reaction between a triazine and an alkyne has been used to create a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furopyridine. nih.gov While this specific example starts from a triazine, it exemplifies the construction of the pyridine ring via cycloaddition to form the fused heterocyclic system.
Cascade and One-Pot Cyclization Methodologies for Fused Ring Systems
Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. Cascade and one-pot reactions are instrumental in achieving these goals by combining multiple transformations into a single synthetic operation.
Palladium and rhodium catalysts are frequently employed in such complex transformations. A notable example is the Pd(II)-catalyzed one-pot synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.orgresearchgate.netacs.org This cascade reaction is particularly elegant as it involves the concurrent participation of both nitrile groups in the precursor to construct both the furan and pyridine rings, forming multiple C-C, C=C, C-O, C-N, and C=N bonds in a single pot. acs.orgacs.org
Similarly, rhodium catalysis has enabled the development of unique cascade reactions. A four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates uses a rhodium catalyst to generate novel furo[3,4-c]pyridine-1,4-diones. rsc.org This complex sequence includes C–H activation, a Lossen rearrangement, a [4+2] annulation, and a final lactonization step. rsc.org These advanced methodologies provide rapid access to complex fused ring systems from simple starting materials.
Table 1: Examples of Cascade Reactions for Furopyridine Synthesis
| Reaction Type | Catalysts/Reagents | Precursors | Product System | Citation |
|---|---|---|---|---|
| Dual Annulative Cyclization | Pd(II) | β-Ketodinitriles, Alkynes | Furo[2,3-b]pyridines | acs.orgresearchgate.netacs.org |
| C-H Activation/Annulation/Lactonization | Rh(III) | 2-Arylindoles, 4-Hydroxy-2-alkynoates | Furo[3,4-c]indolo[2,1-a]isoquinolines | acs.org |
| Four-Step Tandem Reaction | [Cp*RhCl2]2 | Acrylamides, 4-Hydroxy-2-alkynoates | Furo[3,4-c]pyridine-1,4-diones | rsc.org |
| Sonogashira/5-endo-dig Cyclization | Pd catalysts, CuI | 4-Hydroxy-3-iodopyridine, Terminal Alkynes | Furo[3,2-c]pyridines | semanticscholar.org |
Targeted Synthetic Routes for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Precursors
The synthesis of the specific target, this compound, requires access to appropriately substituted 5-chloropyridine precursors. A key challenge is the introduction of functional groups at the 2- and 3-positions of the pyridine ring that can be used to form the dihydrofuran moiety.
A patented synthetic route provides a clear pathway to a crucial precursor, 5-chloro-2,3-dihydroxypyridine. google.com This multi-step synthesis begins with a commercially available starting material and builds the required functionality step-by-step.
The process is as follows:
Diazotization: 2-Amino-5-chloropyridine is treated to convert the amino group into a hydroxyl group, yielding 2-hydroxy-5-chloropyridine. google.com
Nitration: The resulting pyridinone is nitrated to introduce a nitro group at the 3-position, forming 2-hydroxy-3-nitro-5-chloropyridine. google.com
Reduction: The nitro group is then reduced to an amino group, providing 2-hydroxy-3-amino-5-chloropyridine. google.com
Final Diazotization: A second diazotization reaction converts the 3-amino group into a hydroxyl group, affording the target precursor, 2,3-dihydroxy-5-chloropyridine. google.com
This 5-chloro-2,3-dihydroxypyridine is an ideal precursor for forming the dihydrofuran ring. For instance, it can be selectively alkylated to introduce a two-carbon unit that cyclizes to form the final this compound product.
Table 2: Synthetic Steps for 5-Chloro-2,3-dihydroxypyridine Precursor
| Step | Starting Material | Key Reagents | Product | Citation |
|---|---|---|---|---|
| 1 | 2-Amino-5-chloropyridine | Diazotizing agents (e.g., NaNO2, H2SO4) | 2-Hydroxy-5-chloropyridine | google.com |
| 2 | 2-Hydroxy-5-chloropyridine | Concentrated nitric acid, Sulfuric acid | 2-Hydroxy-3-nitro-5-chloropyridine | google.com |
| 3 | 2-Hydroxy-3-nitro-5-chloropyridine | Reducing agent | 2-Hydroxy-3-amino-5-chloropyridine | google.com |
| 4 | 2-Hydroxy-3-amino-5-chloropyridine | Diazotizing agents | 2,3-Dihydroxy-5-chloropyridine | google.com |
Advanced Reaction Strategies for Dihydrofuro[2,3-c]pyridine Core Assembly
Beyond classical methods, advanced strategies such as multicomponent reactions (MCRs) offer highly efficient and convergent pathways to complex heterocyclic scaffolds like dihydrofuro[2,3-c]pyridines.
Multicomponent Reactions (MCRs) for Furo[2,3-c]pyridine Skeletons (e.g., Groebke-Blackburn-Bienaymé-related methods)
Multicomponent reactions, which combine three or more starting materials in a single reaction vessel to form a product containing portions of all reactants, are a cornerstone of modern synthetic efficiency. The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known three-component reaction that typically produces imidazo-fused heterocycles from the acid-catalyzed condensation of a heterocyclic amidine, an aldehyde, and an isonitrile. nih.govbeilstein-journals.orgbeilstein-journals.org
Intriguingly, a variation of this reaction provides direct access to the furo[2,3-c]pyridine skeleton. nih.govnih.govresearchgate.net When pyridoxal (B1214274) is used as the aldehyde component in the GBB reaction, the outcome is an "unusual" product. nih.govnih.gov Instead of the expected imidazopyridine, the reaction yields a 2,3-diamino-furo[2,3-c]pyridine derivative. nih.gov The proposed mechanism suggests that the initial Schiff base intermediate, formed from pyridoxal and the 2-amino-pyridine (amidine component), undergoes a cyclization involving the phenolic hydroxyl group of the pyridoxal moiety. nih.gov This pathway competes successfully with the standard GBB pathway that would involve cyclization onto the pyridine nitrogen. nih.gov
This unusual GBB reaction represents a powerful and direct MCR for assembling the functionalized furo[2,3-c]pyridine core, which can then be further modified. For example, the resulting 2,3-diamino-furo[2,3-c]pyridines have been used to synthesize novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines via diazotization. nih.govresearchgate.net
Table 3: Components of the "Unusual" GBB Reaction for Furo[2,3-c]pyridine Synthesis
| Component | Role | Example | Citation |
|---|---|---|---|
| Heterocyclic Amidine | Pyridine Source | 2-Aminopyridine | nih.gov |
| Aldehyde | Furan Source (Unusual) | Pyridoxal | nih.govnih.gov |
| Isonitrile | Third Component | tert-Alkyl isocyanide | nih.govresearchgate.net |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Suzuki)
Metal-catalyzed cross-coupling reactions are fundamental in constructing the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of complex heterocyclic systems like dihydrofuro[2,3-c]pyridines. These reactions offer high efficiency and functional group tolerance.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com In the context of dihydrofuro[2,3-c]pyridine synthesis, this reaction could be employed by coupling a suitably functionalized alkyne with a halogenated pyridine precursor. The reaction is typically conducted under mild, anaerobic conditions using an amine base. organic-chemistry.org The reactivity of the halide partner generally follows the trend I > OTf > Br > Cl. youtube.com
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is highly versatile due to the broad functional group compatibility of organozinc reagents. nih.gov A synthetic route to the target scaffold could involve coupling a pyridyl halide with an organozinc reagent bearing the dihydrofuran moiety, or vice versa. orgsyn.org Palladacycle precatalysts have been shown to generate the active Pd(0) species efficiently, enabling these couplings at room temperature. nih.gov
The Suzuki coupling , which utilizes an organoboron reagent (like a boronic acid or ester) and a halide or triflate partner, is another cornerstone of C-C bond formation. It is catalyzed by a palladium(0) complex. While not explicitly detailed for this specific scaffold in the provided context, its principles are widely applicable for creating biaryl or heteroaryl-aryl linkages, which could be part of a broader synthetic strategy for substituted dihydrofuro[2,3-c]pyridines.
| Reaction Type | Key Reagents | Typical Catalyst/Co-catalyst | General Features |
|---|---|---|---|
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Forms C(sp)-C(sp²) bonds; mild conditions; requires amine base. wikipedia.orglibretexts.org |
| Negishi | Organozinc Halide + Aryl/Vinyl Halide | Pd(0) or Ni(0) complex (e.g., Pd(P(tBu)₃)₂) | High functional group tolerance; can couple sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org |
| Suzuki | Organoboron Compound + Aryl/Vinyl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄) | Stable and accessible reagents; often uses an inorganic base. |
Intramolecular Annulation and Nucleophilic Aromatic Substitution (SNAr) Processes
Intramolecular annulation offers a direct route to the fused furo[2,3-c]pyridine system by forming the furan ring onto a pre-existing pyridine core. researchgate.net This can be achieved through the cyclization of a pyridine derivative bearing a suitable side chain at the C-3 or C-4 position. For instance, a 3-hydroxypyridine (B118123) substituted at the C-4 position with a group containing a leaving group can undergo intramolecular O-alkylation to close the dihydrofuran ring.
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient, such as pyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. pressbooks.pub For SNAr to occur on a pyridine ring, it typically requires activation by electron-withdrawing groups or the presence of a good leaving group (like a halide). pressbooks.pub In the case of this compound, the chlorine atom can be displaced by various nucleophiles. The electronegative nitrogen atom in the pyridine ring inherently activates the C-2 and C-4 positions towards nucleophilic attack, facilitating substitution at these sites. stackexchange.com This reactivity allows for the late-stage modification of the heterocyclic core.
Transformations Involving Pyridine N-Oxide Derivatives in Furo[2,3-c]pyridine Synthesis
The transformation of pyridines into their corresponding N-oxides significantly alters their reactivity, making them valuable intermediates in heterocyclic synthesis. semanticscholar.org Pyridine-N-oxide, first described by Meisenheimer, is more susceptible to both electrophilic and nucleophilic attack than pyridine itself. wikipedia.orgscripps.edu Oxidation of the pyridine nitrogen enhances the reactivity at the C-2 and C-4 positions. semanticscholar.orgwikipedia.org
This activation can be harnessed to construct the furo[2,3-c]pyridine skeleton. A common strategy involves the N-oxidation of a substituted pyridine, followed by functionalization at an activated position (C-4). semanticscholar.org For example, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride can introduce a chlorine atom at the C-4 position. wikipedia.org This halogen can then serve as a handle for introducing a side chain, which is subsequently cyclized to form the fused dihydrofuran ring. Alternatively, rearrangements of N-oxides, such as the Polonovski or Boekelheide reactions, can be used to install functionality at the C-2 position, which can then be elaborated into the furan ring. bme.hu The N-oxide group can be easily removed at the end of the synthetic sequence by deoxygenation.
Diastereoselective and Enantioselective Synthetic Approaches to Dihydrofuro[2,3-c]pyridines
Controlling the stereochemistry during the synthesis of dihydrofuro[2,3-c]pyridines is crucial, as different stereoisomers can exhibit distinct biological activities.
Diastereoselective synthesis aims to form one diastereomer in preference to others. For the 2,3-dihydrofuran (B140613) ring system, this often involves controlling the relative stereochemistry at the C-2 and C-3 positions. Tandem reactions assisted by pyridinium (B92312) ylides have been developed for the diastereoselective synthesis of trans-2,3-dihydrofurans. acs.orgnih.gov These one-pot procedures often start from simple precursors like an aldehyde, a β-dicarbonyl compound, and an α-haloketone, proceeding through a sequence of reactions that sets the trans stereochemistry with high selectivity. acs.org
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or auxiliaries. For the synthesis of enantioenriched 2,3-dihydrofurans, approaches have included the use of chiral ligands derived from natural products like camphor (B46023) and pinene. researchgate.net For instance, a pinene-based bipyridine ligand has been used in the cyclization of an enone with ethyl bromoacetate (B1195939) to produce 2,3-dihydrofurans with moderate enantioselectivity. researchgate.net Asymmetric catalysis using transition metals, such as gold or palladium, in combination with chiral phosphoric acids has also emerged as a powerful strategy for the enantioselective construction of furo[2,3-b]pyridines. acs.org
| Approach | Methodology | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective | Pyridinium Ylide Assisted Tandem Reaction | Pyridine, Aldehyde, α-Phenacyl Bromide | High diastereoselectivity for trans-isomers | acs.org, nih.gov |
| Enantioselective | Asymmetric Cyclization | Camphor-based or Pinene-based bipyridine ligands | Moderate enantiomeric excess (ee) | researchgate.net |
| Enantioselective | Sequential Gold/Palladium Catalysis | Chiral Phosphoric Acid | Construction of enantioenriched furo[2,3-b]pyridines | acs.org |
Principles of Green Chemistry in Furo[2,3-c]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. rasayanjournal.co.in These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Key green approaches applicable to furo[2,3-c]pyridine synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which enhances atom economy and reduces the number of purification steps. MCRs for synthesizing furopyridine-type structures have been developed, often proceeding in high yields. researchgate.net
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Replacing these with environmentally benign alternatives like water or ionic liquids is a major goal of green chemistry. researchgate.net For example, imidazole (B134444) has been used to catalyze the synthesis of dihydrofuro[3,2-c]coumarins in water, a strategy adaptable to furopyridine synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating. nih.gov This technique has been successfully applied to the one-pot, four-component synthesis of substituted pyridines. nih.gov
Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry as it reduces waste. This includes metal catalysts, as discussed previously, as well as organocatalysts like L-proline, which can promote reactions under mild conditions. researchgate.net
By incorporating these strategies, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally friendly.
Chemical Reactivity and Functionalization of 5 Chloro 2,3 Dihydrofuro 2,3 C Pyridine Systems
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of Furopyridines
The furan ring within the furopyridine system is electron-rich, making it more susceptible to electrophilic aromatic substitution than benzene. pearson.comucalgary.cachemicalbook.com This heightened reactivity allows for the introduction of various functional groups under relatively mild conditions. Electrophilic attacks preferentially occur at the 2-position of the furan ring due to the greater stabilization of the resulting carbocation intermediate through resonance. pearson.compearson.comvaia.com
Nitration:
Direct nitration of furopyridines can be challenging as the conditions required often lead to the protonation of the pyridine (B92270) nitrogen, deactivating the ring system towards electrophilic attack. gcwgandhinagar.comresearchgate.netrsc.org However, methods have been developed to achieve nitration. For instance, using nitric acid in trifluoroacetic anhydride (B1165640) can lead to the formation of nitropyridines. researchgate.netrsc.org A dearomatization-rearomatization strategy has also been reported for the meta-nitration of the pyridine core in a furopyridine system. acs.org
Bromination:
Bromination of furopyridines can be achieved using various brominating agents. For example, the reaction of furan with bromine can yield 2-bromofuran. pearson.com In the context of more complex furopyridine derivatives, such as those with a 1,4-dihydropyridine (B1200194) moiety, brominating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been employed, though side reactions can occur. nih.gov For pyridine itself, direct bromination at the 2- or 4-positions is difficult and typically requires harsh conditions or activation via N-oxide formation. researchgate.net
Vilsmeier Reaction:
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netresearchgate.netijpcbs.comwikipedia.orgchemtube3d.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org The reaction proceeds via electrophilic substitution of the aromatic ring with a chloroiminium ion. wikipedia.org This method has been applied to the synthesis of formylated pyrido[2,3-d]pyrimidines, highlighting its utility in functionalizing related heterocyclic systems. ijpcbs.com
Nucleophilic Substitution Reactions on the Pyridine Ring of Furopyridines
The pyridine ring in furopyridines is generally electron-deficient and therefore susceptible to nucleophilic attack, particularly when substituted with good leaving groups. gcwgandhinagar.comquimicaorganica.org The presence of the chlorine atom at the 5-position of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine makes this position a prime target for nucleophilic substitution reactions.
Nucleophilic aromatic substitution (SNAr) on halopyridines is a common method for introducing a variety of functional groups. sci-hub.se The reactivity of halopyridines towards nucleophiles often follows the order F > Cl > Br > I, suggesting that the rate-determining step can vary depending on the nucleophile. sci-hub.se Reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles have been shown to proceed efficiently under microwave irradiation, significantly reducing reaction times compared to conventional heating. sci-hub.se For pyridine itself, nucleophilic substitution is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate negative charge. youtube.comyoutube.com
Directed Metalation and Functionalization of the Furo[2,3-c]pyridine (B168854) Core
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org This technique relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org
Lithiation:
For furo[2,3-c]pyridine, regioselective lithiation can be achieved using organolithium reagents like n-butyllithium (n-BuLi). acs.orgacs.orgresearchgate.net The use of superbases, such as a mixture of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE), can promote lithiation at specific positions. acs.orgacs.org For instance, successive regioselective lithiations of furo[2,3-c]pyridine have been described, allowing for the synthesis of polysubstituted derivatives. acs.orgacs.orgresearchgate.net The lithiation of 2-substituted pyridines often occurs at the 6-position when using BuLi-LiDMAE. nih.gov In the absence of a directing group, lithiation of pyridine itself with n-BuLi can lead to addition at the C=N bond. clockss.org
Borylation and C-H Amination:
The lithiated intermediates generated from directed metalation can be trapped with various electrophiles to introduce a range of functional groups. For example, C-H borylation and C-H amination have been successfully applied to the functionalization of the furo[2,3-b]pyridine (B1315467) core. documentsdelivered.comresearchgate.net Copper-promoted ortho-directed C-H amination of 2-arylpyridines with NH-heterocycles has also been reported as a method for forming C-N bonds with high regioselectivity. rsc.org
Transformations Involving the Dihydrofuran Moiety
The dihydrofuran ring in this compound offers additional opportunities for chemical modification, including ring-opening, oxidation, and reduction reactions.
While specific examples for this compound are not detailed in the provided search results, general reactivity patterns of related systems can be inferred. For instance, the furan moiety of a furopyridine core has been shown to undergo a ring-opening reaction with hydrazine, leading to a new pyridine-dihydropyrazolone scaffold. documentsdelivered.com
Functional Group Interconversions and Derivatization Strategies on the Furo[2,3-c]pyridine Core
The functional groups introduced onto the furo[2,3-c]pyridine core can be further manipulated to create a diverse library of derivatives. For example, amino groups can be converted to formamidines or acetamidines. nih.gov The use of derivatizing agents like BSTFA in the presence of pyridine is a common technique, although the pyridine can sometimes lead to the formation of nitrogen-containing byproducts. researchgate.net
The synthesis of various substituted furo[2,3-b]pyridines has been achieved through multi-step sequences involving the construction of the heterocyclic core followed by functionalization. nih.gov These strategies often employ palladium-catalyzed cross-coupling reactions to introduce substituents at specific positions. nih.gov
Selective Modification of Halogen Substituents in Chlorinated Furo[2,3-c]pyridines
The chlorine atom in this compound is a key functional handle that can be selectively modified. As discussed in the section on nucleophilic substitution, this halogen can be displaced by a variety of nucleophiles. sci-hub.se The reactivity of halogenated pyridines towards nucleophilic substitution is well-documented, with the position of the halogen and the reaction conditions playing a crucial role in the outcome. researchgate.net
In systems with multiple halogen substituents, selective modification can sometimes be achieved by exploiting differences in reactivity. For instance, in a furo[2,3-b]pyridine containing both a chloro and a triflate group, the triflate was found to be more reactive towards palladium-catalyzed coupling reactions. nih.gov
Interactive Data Tables
Table 1: Electrophilic Aromatic Substitution Reactions
Table 2: Nucleophilic Substitution Reactions
Computational and Theoretical Investigations of 5 Chloro 2,3 Dihydrofuro 2,3 C Pyridine and Its Analogues
Molecular Docking and Ligand-Protein Interaction Studies of Furo[2,3-c]pyridine (B168854) Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the potential biological targets of furo[2,3-c]pyridine derivatives and the specific interactions that govern their binding affinity.
Studies on analogues of the furo[2,3-c]pyridine scaffold have revealed their potential to interact with a variety of protein targets. For instance, furo[2,3-b]pyridine (B1315467) derivatives have been investigated as potential anticancer agents through molecular docking. These studies have shown that the furo[2,3-b]pyridine core can fit into the active sites of key signaling proteins such as the serine/threonine-protein kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). The interactions observed in these docking simulations often involve hydrogen bonding and hydrophobic interactions, which are critical for the stability of the ligand-protein complex.
In the context of cancer therapy, other related scaffolds like pyrazolopyridine and furopyridine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2). Molecular docking studies suggest that these compounds can adopt a binding mode similar to that of known inhibitors within the CDK2 active site. Similarly, furo[2,3-d]pyrimidines have been docked into the epidermal growth factor receptor (EGFR) protein, with results indicating a good binding affinity and high matching with the target protein.
The insights gained from these molecular docking studies are instrumental in the rational design of new furo[2,3-c]pyridine derivatives with enhanced biological activity. By understanding the key interactions between the ligand and the protein, medicinal chemists can modify the scaffold to improve its binding affinity and selectivity for a specific target.
Below is an interactive data table summarizing the protein targets and key interactions for furo[2,3-c]pyridine analogues based on molecular docking studies.
| Scaffold | Protein Target | Key Interactions |
| Furo[2,3-b]pyridine | AKT1, ERα, HER2 | Hydrogen bonding, Hydrophobic interactions |
| Pyrazolopyridine/Furopyridine | CDK2 | Similar binding mode to known inhibitors |
| Furo[2,3-d]pyrimidine | EGFR | Good binding affinity and high matching |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Molecular Orbital Theory) Applied to Furo[2,3-c]pyridine Derivatives
Quantum chemical calculations, such as Density Functional Theory (DFT) and Molecular Orbital Theory, provide a deeper understanding of the electronic structure and properties of molecules. These methods are used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
For heterocyclic systems like furo[2,3-c]pyridine, DFT calculations can be employed to determine the most stable conformation of the molecule and to analyze its electronic properties. The calculated HOMO and LUMO energies are particularly important as they provide insights into the molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Orbital Theory helps in understanding the distribution of electrons within the molecule and the nature of chemical bonds. For aromatic heterocycles like pyridine (B92270), the theory explains the delocalization of π-electrons across the ring system, which contributes to their stability and reactivity. In the case of furo[2,3-c]pyridine, understanding the molecular orbitals is key to predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.
While specific DFT studies on 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine are not extensively documented in publicly available literature, the application of these methods to related pyridine and fused heterocyclic systems demonstrates their utility. For example, DFT has been used to study the vibrational spectra of halogenated pyridines and to investigate the electronic structure of triazolopyridine derivatives. These studies provide a framework for how quantum chemical calculations can be applied to elucidate the properties of furo[2,3-c]pyridine derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Furo[2,3-c]pyridine Systems
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed information about the conformational changes, stability, and interactions of furo[2,3-c]pyridine derivatives, both in isolation and in complex environments such as in solution or bound to a protein.
When applied to ligand-protein complexes, MD simulations can assess the stability of the binding pose predicted by molecular docking. These simulations can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes that might affect its binding affinity. For example, MD simulations of furo[2,3-d]pyrimidine derivatives bound to PI3K and AKT-1 have been used to confirm the stability of the interactions with key amino acids in the binding sites.
MD simulations are also valuable for studying the conformational flexibility of the furo[2,3-c]pyridine scaffold itself. By simulating the molecule in a solvent, researchers can identify the most populated conformations and understand the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. For pyridine-based compounds, MD simulations have been used to study their behavior in a membrane environment, which is relevant for understanding their interactions with membrane-bound proteins.
The data generated from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can be used to quantify the stability of the system and the flexibility of different parts of the molecule. This information is vital for the rational design of new drugs, as it can help to identify which modifications to the furo[2,3-c]pyridine scaffold are likely to improve its binding and stability.
Structure-Activity Relationship (SAR) Modeling for Furo[2,3-c]pyridine Scaffolds
Structure-Activity Relationship (SAR) modeling is a critical aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. For the furo[2,3-c]pyridine scaffold, SAR studies involve systematically modifying the structure and evaluating the effect of these changes on a specific biological endpoint.
SAR studies on related furopyridine and pyridine derivatives have provided valuable insights into the key structural features required for their biological activity. For instance, in a series of pyridine derivatives, the presence and position of certain functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, have been shown to enhance their antiproliferative activity against cancer cell lines. Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity.
For furo[2,3-b]pyridine derivatives investigated as CDK2 inhibitors, SAR analysis revealed that the presence of a thione group and a thiophene moiety increased antitumor activity against certain cancer cell lines. Furthermore, a furopyridine derivative incorporating an ester functionality showed superior activity compared to other pyridine derivatives against a colon cancer cell line. nih.gov
These SAR findings are crucial for guiding the optimization of lead compounds. By identifying the "pharmacophore," which is the essential arrangement of functional groups responsible for biological activity, medicinal chemists can design new furo[2,3-c]pyridine analogues with improved potency and selectivity. The development of a robust SAR model allows for the prediction of the activity of yet-to-be-synthesized compounds, thereby saving time and resources in the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA)) for Furo[2,3-c]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their activity.
For furo[2,3-c]pyridine derivatives, QSAR models can be developed to predict their potency as, for example, enzyme inhibitors or anticancer agents. The process involves generating a dataset of compounds with known activities, calculating a set of relevant molecular descriptors, and then using statistical methods to build a predictive model.
Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D grid-based descriptors that represent the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. By aligning the molecules in a common orientation, CoMFA and CoMSIA can create contour maps that visualize the regions where modifications to the structure are likely to increase or decrease activity.
A study on novel hetero ring fused pyridine derivatives, including furo[2,3-b]pyridines, successfully employed CoMFA and CoMSIA to build 3D-QSAR models for their anticancer activity against various cell lines. nih.gov The resulting models provided a strong basis for the future rational design of more active and selective inhibitors. nih.gov These QSAR models can be used for virtual screening of large compound libraries to identify potential new hits and to prioritize compounds for synthesis and biological testing.
Predictive Modeling of Chemical Reactivity and Selectivity in Furo[2,3-c]pyridine Transformations
Predictive modeling of chemical reactivity and selectivity is a valuable tool for synthetic chemists, enabling the anticipation of reaction outcomes and the design of more efficient synthetic routes. For furo[2,3-c]pyridine and its derivatives, computational methods can be used to predict the most likely sites of reaction and the stereochemical and regiochemical outcomes of various transformations.
Quantum chemical calculations, such as DFT, can be used to model the transition states of chemical reactions involving the furo[2,3-c]pyridine scaffold. By calculating the activation energies for different reaction pathways, it is possible to predict which pathway is more favorable and therefore which product is more likely to be formed. This approach can be used to understand and predict the regioselectivity of electrophilic or nucleophilic substitution reactions on the furo[2,3-c]pyridine ring system.
Furthermore, data-driven approaches and machine learning are increasingly being used to develop quantitative models for predicting chemical reactivity. uvic.ca These models are trained on large datasets of known reactions and can learn the complex relationships between the structures of the reactants, the reaction conditions, and the outcome of the reaction. uvic.ca While specific models for furo[2,3-c]pyridine transformations may not be widely available, the general methodologies can be applied to this class of compounds.
By leveraging these predictive models, chemists can design more effective synthetic strategies for accessing novel furo[2,3-c]pyridine derivatives. This can accelerate the discovery of new compounds with interesting biological properties and reduce the amount of trial-and-error experimentation required in the laboratory.
Applications and Functional Relevance of Furo 2,3 C Pyridine Scaffolds in Advanced Research
Furo[2,3-c]pyridine (B168854) as a Privileged Scaffold in Ligand Design and Medicinal Chemistry Research
The furo[2,3-c]pyridine framework is a cornerstone in the design of targeted therapeutic agents due to its versatile chemical properties and its ability to serve as a bioisostere for other heterocyclic systems. Its utility has been demonstrated in the development of inhibitors for several key protein targets implicated in human diseases.
One of the most notable applications is in the field of oncology. Researchers have successfully evolved initial hits from screening campaigns into a series of furo[2,3-c]pyridine-based indanone oximes that act as highly potent and selective inhibitors of the B-Raf kinase, a critical protein in the MAPK signaling pathway that is often mutated in cancers like melanoma. nih.gov The rigid furopyridine core helps to correctly orient the appended functional groups for optimal interaction within the kinase's binding site. nih.govresearchgate.net Beyond B-Raf, derivatives of this scaffold have been investigated for their inhibitory activity against other crucial kinases such as the serine/threonine kinase AKT1, as well as hormone receptors like estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2).
In antiviral research, the furo[2,3-c]pyridine scaffold is a key structural component of PNU-142721, a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The discovery of this compound highlighted the potential of the furopyridine core in designing agents capable of combating drug-resistant viral strains. The structural features of the scaffold are crucial for binding to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting its function.
| Compound Class | Target | Therapeutic Area | Reference |
|---|---|---|---|
| Furo[2,3-c]pyridine-based Indanone Oximes | B-Raf Kinase | Oncology | nih.gov |
| PNU-142721 | HIV-1 Reverse Transcriptase | Antiviral | |
| General Furo[2,3-c]pyridine Derivatives | AKT1, ERα, HER2 | Oncology |
Exploration of Furo[2,3-c]pyridine Derivatives in Chemical Biology Probe Development
While direct examples of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine being used as a chemical biology probe are not extensively documented, the broader furopyridine family has proven to be a valuable source for such tools. Chemical probes are essential for dissecting complex biological pathways and validating new drug targets. The development of probes based on related isomers underscores the potential of the furo[2,3-c]pyridine scaffold in this area.
For instance, the isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). These inhibitors serve as quality chemical probes to study the biological functions of CLKs, which are involved in regulating mRNA splicing and have been implicated in neurodegenerative diseases and cancer.
Furthermore, a photosensitizer based on the furo[3,2-c]pyridine (B1313802) isomer, named LIQ-TF, was developed exhibiting aggregation-induced emission (AIE). nih.gov This molecule shows near-infrared emission and efficiently generates reactive oxygen species, allowing it to be used for specific imaging and the photodynamic ablation of Gram-positive bacteria, including drug-resistant strains. nih.gov This highlights the utility of the furopyridine framework in creating advanced probes for theranostic applications.
Role of Furo[2,3-c]pyridine Structures in Materials Science and Photophysical Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescence)
The unique electronic and photophysical properties of fused pyridine (B92270) heterocycles make them vital components in materials science, particularly for the design of functional materials like organic semiconductors and catalysts. ias.ac.inias.ac.in The combination of the π-excessive furan (B31954) ring and the π-deficient pyridine ring makes furopyridines important organic fluorophores.
While the specific application of the furo[2,3-c]pyridine isomer in OLEDs is an emerging area, research on a closely related isomer has demonstrated significant potential. A novel iridium(III) complex incorporating a furo[3,2-c]pyridine-based ligand, (pfupy)₂Ir(acac), was developed for use in high-performance green OLEDs. rsc.org This material exhibited an improved photoluminescence quantum yield of 0.80. Devices fabricated with this complex achieved a record-high external quantum efficiency (EQE) of 30.5% and maintained excellent performance even at high luminance, demonstrating minimal efficiency roll-off. rsc.org These results clearly indicate the great potential of furopyridine-based functional materials in the field of organic electronics and display technology. rsc.org
| Material | Scaffold | Application | Key Finding | Reference |
|---|---|---|---|---|
| (pfupy)₂Ir(acac) | Furo[3,2-c]pyridine | OLED Emitter | External Quantum Efficiency >30% | rsc.org |
| LIQ-TF | Furo[3,2-c]pyridine | Fluorescent Probe | Near-infrared aggregation-induced emission | nih.gov |
Integration of Furo[2,3-c]pyridine into Complex Polycyclic and Supramolecular Systems
The furo[2,3-c]pyridine scaffold serves as a versatile building block for the synthesis of more complex polycyclic and fused heterocyclic systems. bohrium.comresearchgate.net The ability to selectively functionalize the core structure allows for its integration into larger molecular architectures with tailored properties for medicinal or material applications.
Synthetic methodologies have been developed to efficiently construct tricyclic systems, such as benzo researchgate.netnih.govfuro[2,3-c]pyridine, starting from simple, pre-functionalized pyridines. bohrium.com Palladium-catalyzed reactions, including cross-coupling and electrophilic cyclization, are powerful tools for preparing 2,3-disubstituted furo[2,3-c]pyridines, which can then serve as intermediates for further elaboration. bohrium.com
Other research has demonstrated the transformation of furopyrimidine derivatives, which are structurally related to furopyridines, into more complex fused systems. For example, furo[2,3-d]pyrimidinones have been converted into 1,2,4-triazole-fused derivatives through multi-step reactions involving aza-Wittig chemistry. nih.gov These advanced synthetic strategies showcase the role of the furopyridine core as a foundational element for accessing a wide range of structurally diverse and complex heterocyclic compounds. bohrium.comresearchgate.netnih.gov
Future Research Directions and Challenges in 5 Chloro 2,3 Dihydrofuro 2,3 C Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes to Dihydrofuro[2,3-c]pyridines
Future research must focus on "green" synthetic strategies. A highly promising avenue is the expanded use of Multicomponent Reactions (MCRs) . MCRs are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials rsc.org. These reactions adhere to the principles of green chemistry by increasing atom economy, reducing reaction times, and minimizing waste rsc.orgnih.govresearchgate.netmdpi.com. The development of a one-pot MCR for the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine skeleton would represent a significant advancement.
Furthermore, catalysis will play a pivotal role. Research should explore:
Novel Catalytic Systems: Employing earth-abundant metal catalysts or organocatalysts to replace precious metal systems often used in heterocyclic synthesis.
Advanced Technologies: Utilizing microwave irradiation or flow chemistry to improve reaction efficiency, reduce synthesis time, and allow for safer, more controlled production on a larger scale acsgcipr.org.
Bio-based Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable biomass, aligning with the growing demand for sustainable chemical manufacturing researchgate.netrsc.org.
| Synthetic Strategy | Key Advantages | Research Challenges |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. rsc.orgnih.gov | Identification of suitable starting materials and catalysts for the specific furo[2,3-c]pyridine (B168854) isomer. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. acsgcipr.org | Scale-up limitations and ensuring uniform heating. |
| Flow Chemistry | Enhanced safety and control, ease of scale-up, integration of purification. | High initial equipment cost, potential for channel clogging. |
| Biomass-Derived Feedstocks | Sustainability, reduced reliance on petrochemicals. rsc.org | Developing efficient catalytic conversions from complex biomass to required synthons. |
Advanced Functionalization for Enhanced Chemical Diversity of the Core Structure
To explore the chemical space around the this compound core, it is crucial to develop a robust toolkit of functionalization reactions. The chlorine atom at the 5-position serves as a "handle" for initial modifications, primarily through cross-coupling reactions. However, future research must move beyond this single point of modification and embrace late-stage functionalization techniques.
A major research direction is the application of C–H bond activation . This strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, obviating the need for pre-functionalized substrates nih.govmdpi.comrsc.org. Developing regioselective C–H activation protocols for the dihydrofuropyridine core would be a transformative achievement, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies nih.gov. This would allow for the targeted modification of both the pyridine (B92270) and dihydrofuran rings.
Key challenges and opportunities in functionalization include:
Regioselectivity: Controlling the specific position of functionalization on the heterocyclic scaffold.
Orthogonal Strategies: Developing methods to selectively modify one part of the molecule (e.g., the furan (B31954) ring) without affecting another (e.g., the pyridine ring), allowing for precise molecular editing.
Palladium-Catalyzed Reactions: Expanding the scope of palladium-catalyzed reactions, such as Sonogashira and Wacker-type heteroannulations, which have been successfully used for other furopyridine isomers nih.gov.
In-depth Mechanistic Studies of Key Transformations in Dihydrofuro[2,3-c]pyridine Synthesis and Reactivity
A deeper, fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of dihydrofuropyridines is essential for rational optimization. Currently, many reaction mechanisms are proposed based on product analysis without detailed kinetic or computational backing.
Future work should integrate experimental studies with high-level computational chemistry. Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state geometries, and activation energies rsc.orgmdpi.comdntb.gov.ua. This combined experimental-theoretical approach can:
Elucidate the step-by-step mechanism of key ring-forming reactions.
Explain observed regioselectivity in functionalization reactions.
Predict the reactivity of different positions on the dihydrofuro[2,3-c]pyridine core.
Guide the rational design of new catalysts and reaction conditions for improved efficiency and selectivity mdpi.com.
By understanding the "why" behind a reaction's outcome, chemists can move from empirical screening to knowledge-based design, accelerating the discovery of optimal synthetic methods.
Applications of Predictive Computational Design for Targeted Material and Biological Functions
Advances in computational power and modeling algorithms offer the ability to design novel this compound derivatives in silico before committing resources to their synthesis. This predictive capability is a critical future direction for efficiently targeting specific applications.
For biological applications , molecular docking and molecular dynamics (MD) simulations can predict how derivatives will bind to specific protein targets, such as enzyme active sites or receptor pockets researchgate.netmdpi.comresearchgate.netrsc.org. This approach has been successfully applied to other pyridine-based heterocycles to design potent and selective inhibitors for targets like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) acs.orgnih.govnih.gov. The challenge lies in the accuracy of scoring functions and the need for high-quality protein structures.
For materials science , computational methods can predict key electronic and photophysical properties bohrium.com. DFT and time-dependent DFT (TD-DFT) can be used to calculate:
HOMO/LUMO energy levels, which are crucial for designing organic semiconductors bohrium.com.
Absorption and emission spectra, guiding the design of fluorescent probes or materials for organic light-emitting diodes (OLEDs).
Nonlinear optical properties.
This predictive power allows for the pre-screening of vast virtual libraries of compounds, prioritizing the synthesis of candidates with the highest probability of success for a given application.
| Application Area | Computational Tool | Predicted Properties | Key Challenge |
|---|---|---|---|
| Medicinal Chemistry | Molecular Docking, MD Simulations | Binding affinity, interaction modes, protein-ligand stability. researchgate.netmdpi.com | Accuracy of scoring functions; dynamic nature of proteins. |
| Materials Science | DFT, TD-DFT | HOMO/LUMO energies, band gap, absorption/emission spectra. bohrium.com | Modeling intermolecular interactions in the solid state. |
| Drug Development | ADME/Tox Modeling | Absorption, Distribution, Metabolism, Excretion, Toxicity. | Predicting complex whole-organism effects from molecular structure. |
Interdisciplinary Research Bridging Synthetic Chemistry with Emerging Fields in Materials Science and Chemical Biology
The ultimate impact of this compound chemistry will be realized through collaboration with experts in other scientific disciplines. The unique properties of the furopyridine core make it an attractive scaffold for a range of interdisciplinary applications.
In materials science , the fusion of electron-rich furan and electron-deficient pyridine suggests potential applications in organic electronics. Furan-containing oligomers have already been explored as "green" organic semiconductors researchgate.net. The challenge is to systematically synthesize and characterize derivatives of the dihydrofuro[2,3-c]pyridine core to understand how structural modifications influence properties like charge mobility and photoluminescence, potentially leading to new materials for transistors and solar cells rsc.orgnih.govuniv-rennes.fr.
In chemical biology , derivatives of this scaffold can be developed as sophisticated tools to probe biological systems. Furopyridine derivatives have already shown promise as potent inhibitors of protein kinases involved in cancer acs.orgmdpi.comnih.gov. Future research could focus on designing:
Targeted Therapeutics: Developing highly selective kinase inhibitors for precision medicine nih.gov.
Chemical Probes: Creating fluorescently-labeled derivatives to visualize biological processes within living cells or activity-based probes to identify new drug targets ucsd.eduyoutube.com.
Bioactive Hybrids: Incorporating the dihydrofuropyridine core into hybrid molecules with other pharmacophores to achieve multi-target activity or novel mechanisms of action mdpi.com.
Bridging these fields requires a common language and shared goals between synthetic chemists, materials scientists, and biologists, which remains a significant but surmountable challenge.
Q & A
Q. What are the key structural features of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine that influence its reactivity in synthetic applications?
- Methodological Answer : The compound features a fused dihydrofuran ring (partial saturation) and a chlorinated pyridine moiety. The chlorine at position 5 acts as an electron-withdrawing group, directing electrophilic substitution to specific positions (e.g., C-4 or C-6 on the pyridine ring). The dihydrofuran’s ring strain increases susceptibility to nucleophilic attack or oxidation. Reactivity parallels halogenated pyridines, where halogen positioning (e.g., 2-chloro vs. 3-chloro derivatives) dictates regioselectivity in cross-coupling reactions. Structural analogs like 2-chloro-3-fluoropyridine show similar electronic effects, validated by computational studies .
Q. What synthetic routes are reported for this compound, and how do reaction conditions impact yields?
- Methodological Answer : Synthesis typically involves:
- Cyclocondensation : Reacting 3-aminofuran derivatives with 5-chloropyridine aldehydes under acid catalysis (e.g., H2SO4 or p-TsOH) at 80–100°C. Anhydrous conditions are critical to suppress side reactions, yielding 60–75% product .
- Post-functionalization : Chlorination using POCl3 or SOCl2 under reflux (110–120°C, 6–8 hours), monitored via TLC to avoid over-chlorination. Catalytic methods (e.g., FeCl3) improve selectivity for mono-chlorinated products .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodological Answer :
- GC-MS : Determines purity (>97% as per industrial standards) and identifies volatile impurities (e.g., residual solvents or chlorinated byproducts) .
- Multinuclear NMR : ¹H/¹³C/DEPT-135 spectra confirm dihydrofuran saturation (e.g., absence of olefinic protons) and chlorine substitution patterns.
- X-ray Crystallography : Resolves ambiguities in fused-ring geometry, particularly when spectral data conflicts .
- DSC/TGA : Validates thermal stability (e.g., melting points, decomposition temperatures) against NIST reference data .
Advanced Research Questions
Q. How can reaction conditions be optimized to functionalize the dihydrofuran ring without degrading the pyridine moiety?
- Methodological Answer :
- Ring-Opening Reactions : Use BF3·OEt2 in CH2Cl2 at -20°C to selectively protonate the dihydrofuran oxygen, followed by nucleophilic attack (e.g., Grignard reagents).
- Epoxidation : Employ m-CPBA in dichloromethane (0°C, 2 hours) with rigorous exclusion of moisture to prevent pyridine ring oxidation.
- Real-Time Monitoring : In-situ FTIR tracks intermediate formation, enabling dynamic adjustment of stoichiometry and temperature .
Q. How can contradictions between computational and experimental spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict ¹H/¹³C shifts. Compare with experimental data; deviations >0.5 ppm suggest conformational flexibility or solvent effects.
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect ring-flipping or hindered rotation in the dihydrofuran moiety.
- Isotopic Labeling : Introduce ²H at exchangeable positions (e.g., NH or OH groups) to simplify splitting patterns in crowded spectra .
Q. What strategies enable regioselective functionalization of the pyridine ring for targeted drug discovery?
- Methodological Answer :
- Directed Metalation : Use LDA at -78°C to deprotonate C-4 (ortho to Cl), followed by electrophilic quenching (e.g., DMF for formylation).
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4/K2CO3 in DMF/H2O (3:1) selectively functionalize C-4 due to chlorine’s ortho-directing effect.
- Photoredox Catalysis : Ru(bpy)3Cl2 under blue LED activates C-H bonds at electron-deficient positions (e.g., C-6), enabling late-stage diversification .
Safety and Compliance Considerations
- Waste Management : Segregate chlorinated byproducts (e.g., HCl gas) and neutralize with 10% NaOH before disposal. Partner with certified waste handlers for environmentally compliant processing .
- Handling Protocols : Store at 0–6°C under inert atmosphere (N2/Ar) to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) when handling chlorinating agents like POCl3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
